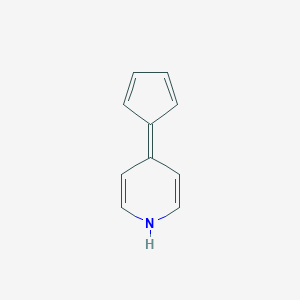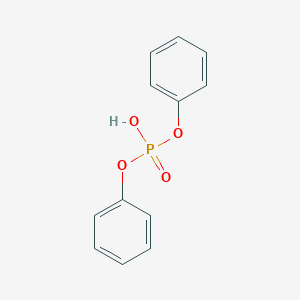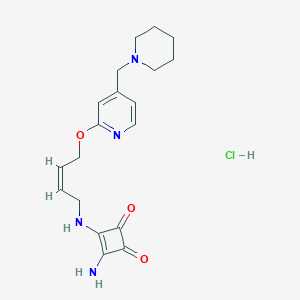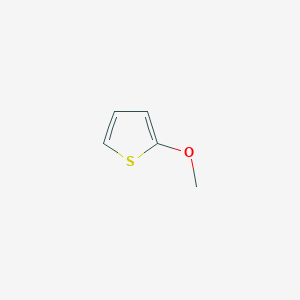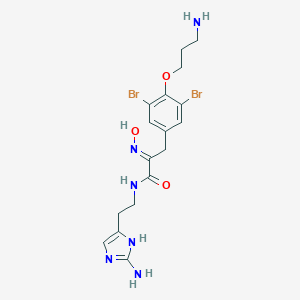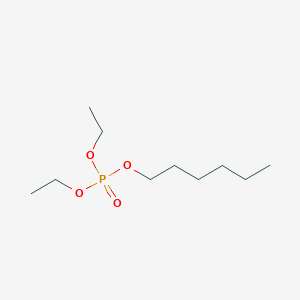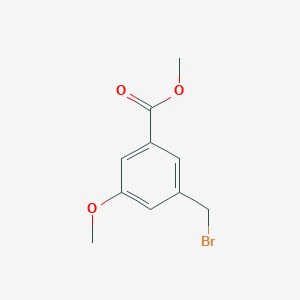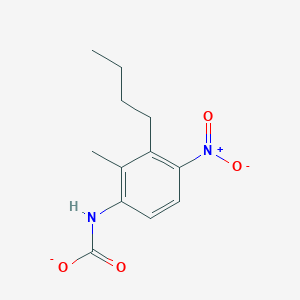
N-Butyl-N-methyl-4-nitrophenyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-methyl-4-nitrophenyl carbamate, also known as BNMP, is a chemical compound that is widely used in scientific research. This compound is a reversible inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase by BNMP has a number of important applications in both biochemical and physiological research.
Mechanism of Action
N-Butyl-N-methyl-4-nitrophenyl carbamate works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can have a number of effects on nerve and muscle function.
Biochemical and Physiological Effects:
The inhibition of acetylcholinesterase by N-Butyl-N-methyl-4-nitrophenyl carbamate can have a number of biochemical and physiological effects. These can include changes in nerve and muscle function, as well as alterations in the release of other neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-Butyl-N-methyl-4-nitrophenyl carbamate in lab experiments is its specificity for acetylcholinesterase. This allows researchers to study the effects of acetylcholine without interfering with other neurotransmitters or enzymes. However, N-Butyl-N-methyl-4-nitrophenyl carbamate does have some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are a number of future directions for research on N-Butyl-N-methyl-4-nitrophenyl carbamate and its applications. These could include the development of new inhibitors with improved specificity and reduced toxicity, as well as the investigation of the role of acetylcholine in various disease states such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Butyl-N-methyl-4-nitrophenyl carbamate and its potential applications in other areas of research.
Synthesis Methods
N-Butyl-N-methyl-4-nitrophenyl carbamate can be synthesized from the reaction of butylamine, methyl chloroformate, and 4-nitrophenol. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as dichloromethane. The resulting product is then purified and characterized using a variety of analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-Butyl-N-methyl-4-nitrophenyl carbamate is widely used in scientific research as a tool to study the function of acetylcholinesterase. By inhibiting this enzyme, researchers can investigate the role of acetylcholine in various physiological and biochemical processes. N-Butyl-N-methyl-4-nitrophenyl carbamate is particularly useful in the study of the nervous system, where acetylcholine is an important neurotransmitter.
properties
CAS RN |
133989-59-0 |
|---|---|
Product Name |
N-Butyl-N-methyl-4-nitrophenyl carbamate |
Molecular Formula |
C12H15N2O4- |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
N-(3-butyl-2-methyl-4-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-5-9-8(2)10(13-12(15)16)6-7-11(9)14(17)18/h6-7,13H,3-5H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
NDXUBIHVSOBTCM-UHFFFAOYSA-M |
SMILES |
CCCCC1=C(C=CC(=C1C)NC(=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCC1=C(C=CC(=C1C)NC(=O)[O-])[N+](=O)[O-] |
Other CAS RN |
133989-59-0 |
synonyms |
BMN-carbamate N-butyl-N-methyl-4-nitrophenyl carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



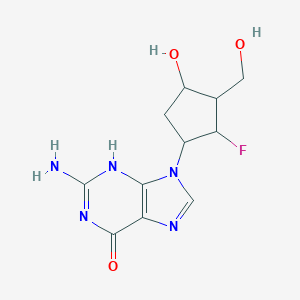
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)

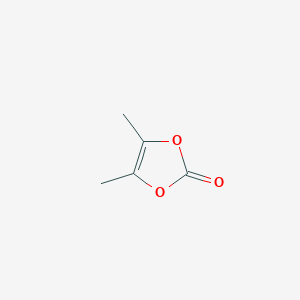
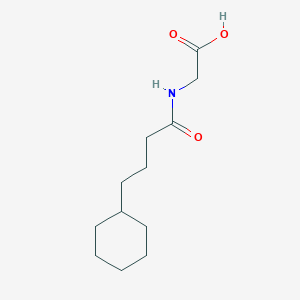
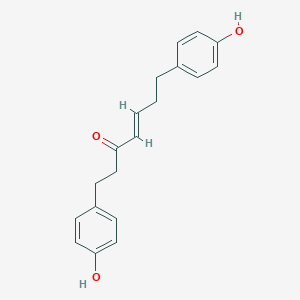
![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)
